molecular formula C10H15N B15185106 4-Methylamphetamine, (-)- CAS No. 788775-45-1

4-Methylamphetamine, (-)-

Cat. No.: B15185106
CAS No.: 788775-45-1
M. Wt: 149.23 g/mol
InChI Key: ZDHZDWSHLNBTEB-SECBINFHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylamphetamine typically involves the alkylation of phenylacetone with methylamine, followed by reduction. One common method includes the use of mercury aluminum amalgam as a catalyst for the reduction process . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of 4-Methylamphetamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the hazardous nature of some reagents and intermediates involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Methylamphetamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-methylbenzaldehyde or 4-methylbenzoic acid, while reduction can produce various amine derivatives .

Comparison with Similar Compounds

  • 2-Methylamphetamine
  • 3-Methylamphetamine
  • 4-Methyl-N-methylamphetamine
  • 4-Methyl-N-methylcathinone
  • 4-Methylphenmetrazine
  • 3-Methoxy-4-methylamphetamine
  • 3,4-Dimethylamphetamine
  • 4-Ethylamphetamine

Comparison: 4-Methylamphetamine is unique due to its balanced releasing activity for serotonin, norepinephrine, and dopamine. Compared to other similar compounds, it has a higher potency for releasing serotonin relative to dopamine, which may contribute to its lower rate of self-administration in animal studies . This distinct profile makes it an interesting compound for further research and potential therapeutic applications.

Properties

CAS No.

788775-45-1

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

(2R)-1-(4-methylphenyl)propan-2-amine

InChI

InChI=1S/C10H15N/c1-8-3-5-10(6-4-8)7-9(2)11/h3-6,9H,7,11H2,1-2H3/t9-/m1/s1

InChI Key

ZDHZDWSHLNBTEB-SECBINFHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C[C@@H](C)N

Canonical SMILES

CC1=CC=C(C=C1)CC(C)N

Origin of Product

United States

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